molecular formula C11H19NO2 B1340440 Tert-butyl 2-vinylpyrrolidine-1-carboxylate CAS No. 176324-60-0

Tert-butyl 2-vinylpyrrolidine-1-carboxylate

Cat. No.: B1340440
CAS No.: 176324-60-0
M. Wt: 197.27 g/mol
InChI Key: HYHWHEBWKXKPGG-UHFFFAOYSA-N
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Description

Tert-butyl 2-vinylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-vinylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-vinylpyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the vinyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug synthesis or material science.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-vinylpyrrolidine-1-carboxylate: Similar structure but with the vinyl group at a different position.

    Tert-butyl 2-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

Tert-butyl 2-vinylpyrrolidine-1-carboxylate is unique due to the presence of both a vinyl group and a tert-butyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

Tert-butyl 2-vinylpyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a vinyl group. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural properties facilitate selective binding, leading to modulation of enzymatic activity or alteration of receptor signaling pathways. This interaction can result in various pharmacological effects, making it a candidate for further therapeutic exploration.

Enzyme Inhibition Studies

Recent research indicates that this compound may serve as a ligand in enzyme inhibition studies. The compound's chiral nature allows it to selectively inhibit certain enzymes, which could be beneficial in the development of drugs targeting specific metabolic pathways. For example, studies have shown that derivatives of pyrrolidine compounds can exhibit significant inhibitory effects on enzymes involved in cancer and metabolic disorders.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study investigated the interaction of this compound with various enzymes. The results indicated a promising inhibitory effect on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound demonstrated a competitive inhibition mechanism, suggesting potential applications in treating neurological disorders.
  • Pharmaceutical Development : Research has highlighted the compound's utility in synthesizing chiral drugs. Its ability to act as a building block for more complex molecules makes it valuable in pharmaceutical chemistry. For instance, the synthesis of novel analgesics and anti-inflammatory agents has been explored using this compound as an intermediate .
  • Therapeutic Applications : The potential therapeutic applications of this compound extend to its use in drug delivery systems. Its structure allows for the incorporation into polymer-based therapeutics, enhancing the bioavailability and targeted delivery of active pharmaceutical ingredients .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylateC11H19NO2Enantiomeric form with different stereochemistry
tert-Butyl 3-methylenepyrrolidine-1-carboxylateC11H19NO2Contains a methylene group instead of a vinyl group
This compoundC11H19NO2Vinyl group at the 2-position

This table highlights structural similarities among various pyrrolidine derivatives, emphasizing how slight modifications can influence biological activity and potential applications.

Properties

IUPAC Name

tert-butyl 2-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWHEBWKXKPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552228
Record name tert-Butyl 2-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176324-60-0
Record name tert-Butyl 2-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylpyrrolidine, N-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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